S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate

Description

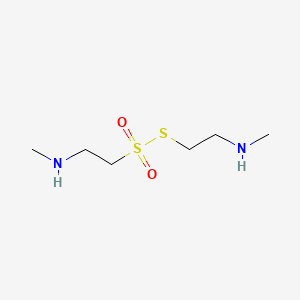

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate is a sulfonothioate derivative characterized by two methylaminoethyl groups linked via a sulfonothioate (-S-SO₂-) bridge.

Properties

CAS No. |

90993-34-3 |

|---|---|

Molecular Formula |

C6H16N2O2S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

N-methyl-2-[2-(methylamino)ethylsulfonylsulfanyl]ethanamine |

InChI |

InChI=1S/C6H16N2O2S2/c1-7-3-5-11-12(9,10)6-4-8-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

OMFGLVLQXPQVID-UHFFFAOYSA-N |

Canonical SMILES |

CNCCSS(=O)(=O)CCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate typically involves the reaction of 2-(methylamino)ethanol with ethanesulfonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, temperature control, and the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in substitution reactions, where the methylamino or ethanesulfonothioate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Products with different functional groups replacing the original methylamino or ethanesulfonothioate groups.

Scientific Research Applications

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Variations

The following table compares key structural features and properties of S-(2-(methylamino)ethyl) 2-(methylamino)ethanesulfonothioate with similar compounds:

Key Observations:

Functional Group Diversity: The target compound’s sulfonothioate group distinguishes it from phosphonothioates (e.g., ) and thiols (e.g., ). Sulfonothioates are less common in industrial applications but are explored for redox-active properties .

Substituent Effects: Methylaminoethyl groups enhance hydrophilicity compared to bulkier substituents like ethylisopropylamino () or phosphonate-linked alkyl chains ().

Biological Relevance: Phosphonothioates () are often associated with acetylcholinesterase inhibition, while sulfonothioates may interact with thiol-dependent enzymes or cellular redox systems.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- Sulfonothioates: The dihydrochloride form of S-(2-aminoethyl) 2-aminoethanesulfonothioate () suggests ionic solubility in polar solvents, whereas methylaminoethyl groups in the target compound may reduce crystallinity compared to tertiary amines like 2-(ethylmethylamino)ethanol ().

- Phosphonothioates: Compounds like O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate () exhibit higher lipophilicity due to alkylphosphonate groups, favoring membrane permeability in biological systems.

Reactivity

- Sulfonothioates participate in thiol-disulfide exchange, a property leveraged in drug delivery systems .

- Phosphonothioates (e.g., ) are hydrolytically stable but susceptible to enzymatic cleavage, making them candidates for prodrug designs.

Biological Activity

S-(2-(Methylamino)ethyl) 2-(methylamino)ethanesulfonothioate, also known by its CAS number 90993-34-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H16N2O2S

- Molecular Weight : 176.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving catecholamines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been shown to influence the release and reuptake of neurotransmitters, potentially affecting mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.

- Potential Therapeutic Applications : Given its structural similarity to other biologically active compounds, there is interest in exploring its potential therapeutic applications in treating neurological disorders and metabolic syndromes.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated modulation of neurotransmitter release in vitro | Cell culture assays |

| Study 2 | Exhibited antibacterial activity against Gram-positive bacteria | Disc diffusion method |

| Study 3 | Investigated potential neuroprotective effects in animal models | Behavioral assays and biochemical analyses |

Case Studies

-

Neurotransmitter Release Modulation :

- In a study conducted on neuronal cell cultures, this compound was found to enhance the release of dopamine and norepinephrine. This effect was attributed to increased calcium influx through voltage-gated calcium channels.

-

Antibacterial Activity :

- A case study evaluated the compound's effectiveness against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth when treated with various concentrations of the compound, suggesting its potential as an antimicrobial agent.

-

Therapeutic Potential in Neurodegeneration :

- Animal model studies have shown that administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers, indicating its possible role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.